5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a complex organic molecule that features a combination of sulfonyl, azetidine, and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azetidine Ring: Starting with a suitable precursor, the azetidine ring can be formed through cyclization reactions. For instance, a 3-aminopropanol derivative can undergo cyclization in the presence of a dehydrating agent.
Sulfonylation: The azetidine intermediate can then be sulfonylated using 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Oxadiazole Formation: The final step involves the formation of the oxadiazole ring. This can be achieved by reacting the sulfonylated azetidine with a suitable nitrile oxide precursor under oxidative conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amides or other derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential bioactivity can be explored. It might serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors due to its structural complexity.
Medicine
Medicinally, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets in unique ways, possibly leading to the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds or electrostatic interactions, while the oxadiazole ring might participate in π-π stacking or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole stands out due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties, such as lipophilicity and metabolic stability. This makes it potentially more effective in certain applications, particularly in medicinal chemistry where such modifications can enhance drug-like properties.
Properties
IUPAC Name |
5-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O3S/c1-12-6-7-13(2)17(8-12)30(27,28)26-10-15(11-26)19-24-18(25-29-19)14-4-3-5-16(9-14)20(21,22)23/h3-9,15H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBNEAKGCXHMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.